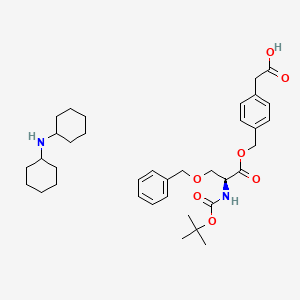

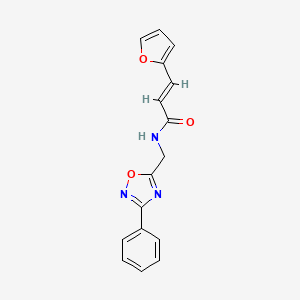

![molecular formula C9H7F3O3 B2451599 2-[2-(Trifluoromethyl)phenoxy]acetic acid CAS No. 162922-18-1](/img/structure/B2451599.png)

2-[2-(Trifluoromethyl)phenoxy]acetic acid

説明

2-[2-(Trifluoromethyl)phenoxy]acetic acid (TFMPA) is an organic acid that has been widely used in scientific research due to its unique properties. TFMPA is a colorless liquid with a low melting point and boiling point and is soluble in water and organic solvents. It is also highly reactive, making it an ideal compound for a variety of applications in research. TFMPA has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.

科学的研究の応用

Anti-Inflammatory Agents

TFMPA has been investigated for its anti-inflammatory potential. Researchers have explored its ability to modulate inflammatory pathways, potentially making it useful in managing conditions associated with inflammation, such as arthritis, asthma, and autoimmune diseases .

Antithrombotic Agents

The compound has been employed in the synthesis of potential antithrombotic agents. These agents play a crucial role in preventing blood clot formation, which is essential for cardiovascular health .

Lipoxygenase Inhibitors

TFMPA has shown promise as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which play a role in inflammation and other physiological processes. Inhibiting lipoxygenase activity may have therapeutic implications .

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

A specific derivative of TFMPA, 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid , acts as a PPAR agonist. PPARs are nuclear receptors involved in lipid metabolism, glucose homeostasis, and inflammation. This compound’s role in regulating central inflammation and brain inflammation processes is of interest .

Medicinal Chemistry Research

Medicinal chemists have explored TFMPA and its derivatives (such as chalcone, indole, and quinoline derivatives) to design novel pharmaceutical compounds. By studying their molecular interactions and physicochemical properties, researchers aim to create safer and more effective drugs. TFMPA’s diverse chemical framework provides a valuable starting point for drug development .

Biological and Industrial Applications

From an industrial perspective, TFMPA derivatives may enhance life quality by serving as successful agents. Researchers continue to investigate their safety, efficacy, and potential applications in various biological contexts .

特性

IUPAC Name |

2-[2-(trifluoromethyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-4-7(6)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFIBTALDRVYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Trifluoromethyl)phenoxy]acetic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2451525.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2451528.png)

![(Z)-2-(3-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2451529.png)

![3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B2451532.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451534.png)